5-methoxy-3-methyl-2-phenyl-1H-indole
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Overview
Description
5-Methoxy-3-methyl-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-methyl-2-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the use of methanesulfonic acid under reflux conditions to obtain the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Methoxy-3-methyl-2-phenyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-3-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, such as myeloperoxidase, by binding to their active sites. This inhibition can lead to a reduction in the production of reactive oxygen species, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-methylindole
- 3-Methyl-2-phenylindole
- 5-Methoxyindole
Uniqueness
5-Methoxy-3-methyl-2-phenyl-1H-indole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and methyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
64648-65-3 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-methoxy-3-methyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-11-14-10-13(18-2)8-9-15(14)17-16(11)12-6-4-3-5-7-12/h3-10,17H,1-2H3 |
InChI Key |
YZPJEXBGWCXBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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